molecular formula C17H12ClNO2 B066175 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- CAS No. 174636-82-9

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-

Cat. No. B066175
M. Wt: 297.7 g/mol
InChI Key: JXANKJLPNXHURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- (QMPC) is an important intermediate in the synthesis of a variety of biologically active compounds, including antitumor, antiviral, and antibacterial agents. QMPC is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- in its biological activities is not well understood. However, it has been suggested that 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- may also interfere with viral replication by inhibiting viral DNA polymerase activity.

Biochemical And Physiological Effects

In addition to its biological activities, 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has been shown to have effects on the central nervous system. It has been reported to exhibit sedative and hypnotic effects, as well as anticonvulsant activity in animal models.

Advantages And Limitations For Lab Experiments

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a versatile intermediate that can be used in the synthesis of a variety of biologically active compounds. Its synthesis is relatively straightforward and can be performed on a large scale. However, 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is also a highly reactive compound that requires careful handling and storage.

Future Directions

There are several areas of research that could be explored in the future regarding 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-. One area of interest is the development of new synthetic routes to 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- in its biological activities, which could lead to the development of new therapeutic agents. Additionally, the development of new applications for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-, such as in the detection of metal ions, could also be explored.

Synthesis Methods

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- can be synthesized by the reaction of 4-chloroquinoline-6-carbaldehyde with methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through an acylation reaction, followed by cyclization to form the quinoline ring.

Scientific Research Applications

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has been extensively studied for its biological activities and potential therapeutic applications. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus.

properties

CAS RN

174636-82-9

Product Name

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

6-methoxy-2-phenylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

JXANKJLPNXHURP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3

synonyms

4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.